[4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353982-13-4) is a piperidine-derived compound featuring an acetylated ethylamino substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol. The compound’s structure combines a piperidine scaffold—a common motif in medicinal chemistry—with functional groups that modulate solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
2-[4-[acetyl(ethyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(9(2)14)10-4-6-12(7-5-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQQGFCTMHYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Acetyl-Ethyl-Amino Group: This step involves the acetylation of an ethylamine derivative, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, [4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds.
Biological Research
The compound is studied for its potential as a ligand in receptor binding studies. Its interaction with specific biological targets aids in understanding receptor-ligand dynamics, which is crucial for drug development.
Medicinal Applications
The compound shows promise in the pharmaceutical field due to its potential therapeutic effects. Research indicates its role in modulating neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
| Activity Type | Observed Effects |
|---|---|
| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) |
| Antimicrobial | Effective against Gram-positive bacteria |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Anticholinesterase Activity
A study evaluating piperidine derivatives found that those structurally similar to this compound exhibited significant AChE inhibition with IC50 values below 20 μM, indicating strong potential for treating Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that piperidine derivatives could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The pharmacological efficacy can be enhanced through structural modifications. SAR studies suggest that substituents on the piperidine ring significantly influence biological activity. Variations in the acetyl group or introducing different alkyl chains can modify binding affinity and selectivity towards biological targets.
Mechanism of Action
The mechanism of action of [4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-acetic acid derivatives are widely explored for their diverse biological activities. Below is a detailed comparison of [4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid with structurally related compounds:
Structural Analogues
Key Structural and Functional Differences
In contrast, the ethoxycarbonyl group in CAS 224456-41-1 offers ester functionality, often used in prodrug strategies . Trifluoromethyl (CF₃) in 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5 vs. ~4.5 for the target compound) and metabolic resistance .
Biological Activity: Quinazoline derivatives (e.g., ) exhibit kinase inhibition due to aromatic stacking interactions, whereas the target compound’s acetyl-ethyl-amino group may favor G-protein-coupled receptor (GPCR) modulation, such as opioid or neurotensin receptors . The dimethylamino analogue () shows enhanced basicity (pKa ~9.5), favoring ion-channel interactions, unlike the target compound’s neutral acetyl-ethyl-amino group (pKa ~7.5) .
Synthetic Routes :
- The target compound’s synthesis likely involves HATU/DIPEA-mediated coupling for amide bond formation, similar to methods in and .
- Quinazoline derivatives () require multi-step heterocyclic synthesis, including Suzuki couplings and cyclization, increasing complexity compared to the target’s straightforward functionalization .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound [4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetyl-ethyl-amino group and an acetic acid moiety. This structure is significant for its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine ring provides structural stability, while the acetic acid moiety can participate in hydrogen bonding, facilitating interactions that may lead to various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticholinesterase Activity : Compounds derived from piperidine have been reported to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Properties : Piperidine derivatives often show antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes and inhibit growth .
- Antitumor Effects : Some studies have highlighted the anticancer potential of piperidine derivatives, indicating their role in inhibiting tumor cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticholinesterase Activity
A study evaluating various piperidine derivatives found that those with structural similarities to this compound exhibited significant AChE inhibition. The most potent compounds showed IC50 values below 20 μM, indicating strong potential for treating Alzheimer's disease .
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that piperidine derivatives could effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The pharmacological efficacy of this compound can be enhanced through structural modifications. SAR studies suggest that substituents on the piperidine ring significantly influence biological activity. For instance, variations in the acetyl group or introducing different alkyl chains can modify binding affinity and selectivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
